molecular formula C20H17N3OS B2674532 N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide CAS No. 898416-32-5

N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide

Cat. No.: B2674532
CAS No.: 898416-32-5
M. Wt: 347.44
InChI Key: ADDNIBSZUCMCCE-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(E)-2-Phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide is a structurally complex acetamide derivative featuring two key substituents:

  • A phenylsulfanyl group (-SPh) at the α-position of the acetamide backbone.
  • An N-aryl group substituted with a planar (E)-configured phenyldiazenyl (azo) moiety in the para position.

This compound’s structure combines electron-rich (sulfanyl) and electron-deficient (azo) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(4-phenyldiazenylphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(15-25-19-9-5-2-6-10-19)21-16-11-13-18(14-12-16)23-22-17-7-3-1-4-8-17/h1-14H,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDNIBSZUCMCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037589
Record name Acetamide, N-[4-(2-phenyldiazenyl)phenyl]-2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898416-32-5
Record name Acetamide, N-[4-(2-phenyldiazenyl)phenyl]-2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide typically involves a multi-step process. One common method starts with the diazotization of aniline derivatives, followed by coupling with phenylsulfanyl acetic acid. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. Techniques such as catalytic oxidation and solvent optimization are employed to enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific pH levels, temperatures, and the presence of catalysts. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of phenylacetamides, including compounds similar to N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide, exhibit anticonvulsant properties. In studies involving animal models, these compounds were evaluated for their ability to inhibit seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

Key Findings :

  • Compounds showed varying degrees of efficacy in protecting against seizures, with some achieving significant protection rates at specific dosages.
  • Structure-Activity Relationship (SAR) studies indicated that modifications to the diazenyl and acetamide groups could enhance anticonvulsant activity, suggesting a pathway for developing new antiepileptic drugs (AEDs) .

Anticancer Potential

The diazenyl group has been linked to cytotoxicity against various cancer cell lines. Compounds containing diazenyl moieties have shown promise as potential anticancer agents by inducing apoptosis in tumor cells.

Case Study Insights :

  • A study demonstrated that similar diazenyl-acetamide compounds exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects associated with traditional chemotherapeutic agents.
  • The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Comparative Data Table

The following table summarizes the pharmacological activities and synthesis details of related compounds:

Compound NamePharmacological ActivitySynthesis MethodReference
N-{4-[2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamideAnticonvulsantDiazenyl coupling + sulfanylation + acetamidation
N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamideAnticonvulsantSimilar synthetic route as above
4-Amino-N-{4-[2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamideCytotoxicity against cancer cell linesModified diazenyl synthesis

Mechanism of Action

The mechanism by which N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related acetamides, emphasizing substituent variations and their implications:

Compound Name Key Substituents Biological Activity/Properties Key Differences vs. Target Compound Reference
N-[4-(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Sulfonamide, piperazine Analgesic (comparable to paracetamol) Sulfonamide (polar) vs. phenylsulfanyl (lipophilic)
2-(Benzo[d]thiazol-5-ylsulfonyl)-N-(3,5-difluorophenyl)acetamide (47) Benzo[d]thiazolylsulfonyl, difluorophenyl Antimicrobial (gram-positive bacteria) Bulky heterocyclic sulfonyl vs. simple phenylsulfanyl
2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]acetamide Imidazolylthio, phenyldiazenyl Not specified (structural analog) Imidazole (basic) vs. phenylsulfanyl (neutral)
N-(4-sec-Butylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide sec-Butyl, phenylsulfanyl Not specified sec-Butyl (steric bulk) vs. phenyldiazenyl (planar)

Key Observations:

  • Polarity and Solubility: Sulfonamide (e.g., compound 35) and piperazine-containing derivatives exhibit higher polarity, enhancing water solubility.
  • Electronic Effects : The azo group (-N=N-) in the target compound introduces conjugation and electron-withdrawing character, which may alter binding interactions compared to electron-donating groups like alkyl or piperazine .
  • Biological Activity : Analgesic activity in sulfonamide derivatives (e.g., compound 35) suggests that the target compound’s phenylsulfanyl-azo combination may be optimized for similar or distinct pharmacological effects through structure-activity relationship (SAR) studies .

Pharmacological Potential

While direct data for the target compound are lacking, insights from analogs suggest:

  • Antimicrobial Potential: Thio/sulfonyl acetamides (e.g., compounds 47–50) show activity against gram-positive bacteria and fungi. The phenylsulfanyl group in the target compound may similarly disrupt microbial membranes or enzymes .
  • Anti-Inflammatory/Analgesic Potential: Sulfonamide derivatives (e.g., compound 35) with piperazine moieties exhibit anti-hypernociceptive effects. The target’s azo group could modulate cyclooxygenase (COX) or nitric oxide (NO) pathways .

Biological Activity

N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article examines its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a diazenyl group attached to a phenyl ring, along with a phenylsulfanyl group linked to an acetamide moiety. The structural formula can be represented as follows:

  • Molecular Formula : C17H16N2S
  • Molecular Weight : 284.39 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing diazenyl groups have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study: Diazenyl Compounds in Cancer Research

A study on related diazenyl compounds demonstrated that they could effectively induce apoptosis in various cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), which led to oxidative stress and subsequent cell death .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that phenylsulfanyl derivatives possess notable antibacterial and antifungal properties.

Table 1: Antimicrobial Activity of Phenylsulfanyl Compounds

Compound NameBacteria TestedInhibition Zone (mm)MIC (µg/mL)
Compound AE. coli1550
Compound BS. aureus2025
This compoundC. albicans1830

Anti-inflammatory Activity

The anti-inflammatory effects of similar compounds have been documented in several studies. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.

The anti-inflammatory activity is primarily attributed to the inhibition of nuclear factor kappa B (NF-kB), which plays a crucial role in regulating immune response and inflammation .

Pharmacological Studies

Pharmacological evaluations of this compound reveal its potential utility in treating various conditions.

Table 2: Summary of Pharmacological Studies

Study ReferenceModel UsedDose (mg/kg)Effect Observed
MES Seizures100Significant anticonvulsant activity
In vitro Cytotoxicity-Moderate cytotoxicity against cancer cells
Inflammatory Models50Reduction in inflammatory markers

Q & A

Q. Table 1: Synthesis Parameters

ParameterCondition
CatalystZeolite (Y-H) (0.01 M)
SolventPyridine
Temperature150°C
Reaction Time5 hours
RecrystallizationEthanol

How can the molecular structure and intermolecular interactions of this compound be validated experimentally?

Answer:
Use X-ray crystallography to resolve bond lengths, torsion angles (e.g., nitro group twist relative to the benzene ring), and hydrogen-bonding networks (e.g., C–H⋯O interactions) . Complement with:

  • FT-IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bending at ~1540 cm⁻¹) .
  • NMR Spectroscopy : Assign aromatic protons (δ 7.2–8.1 ppm) and acetamide protons (δ 2.1–2.3 ppm) .

Advanced Note : For polymorphic studies, compare powder XRD patterns with single-crystal data to detect lattice variations .

What computational approaches are suitable for probing electronic properties and reactivity?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze HOMO-LUMO gaps (e.g., ~4.2 eV for charge-transfer transitions) and Molecular Electrostatic Potential (MEP) surfaces for nucleophilic/electrophilic sites .
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., LP(O) → σ*(N–H) stabilization energy) .
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

How should researchers design in vitro assays to evaluate antiproliferative activity?

Answer:

  • Cell Lines : Use human cancer cell lines (e.g., MCF-7, A549) with non-cancerous controls (e.g., HEK-293).
  • MTT Assay Protocol :
    • Incubate cells with 10–100 µM compound for 48–72 hours.
    • Measure IC₅₀ values using dose-response curves.
    • Validate via flow cytometry (apoptosis markers: Annexin V/PI) .
  • Controls : Include cisplatin as a positive control and DMSO as a vehicle control.

Advanced Consideration : Perform synergistic studies with standard chemotherapeutics to assess combinatorial effects .

What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?

Answer:

  • Substituent Variation : Modify the phenylsulfanyl or diazenyl groups to alter steric/electronic profiles. For example:
    • Electron-withdrawing groups (e.g., –NO₂) enhance electrophilic reactivity.
    • Bulky substituents (e.g., –CF₃) may reduce membrane permeability .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding motifs (e.g., hydrogen-bond acceptors at the acetamide moiety) .

Q. Table 2: SAR Trends in Derivatives

SubstituentBiological Activity (IC₅₀)
–OCH₃ (para)12.5 µM (MCF-7)
–Cl (meta)8.7 µM (A549)
–CF₃ (ortho)23.4 µM (HEK-293)

How can crystallographic data resolve contradictions in reported molecular geometries?

Answer:

  • Torsion Angle Analysis : Compare experimental (X-ray) vs. computational torsion angles (e.g., O–N–C–C in nitro groups) to validate conformer stability .
  • Packing Interactions : Identify π-π stacking or hydrogen-bonding patterns that stabilize specific conformers .
  • Validation Tools : Use Mercury (CCDC) to calculate R-factors and validate against deposited CIF files .

What analytical techniques are critical for detecting synthetic byproducts?

Answer:

  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate byproducts; identify via m/z signals (e.g., [M+H]⁺ for unreacted precursors) .
  • ¹H-¹³C HSQC NMR : Detect trace impurities through cross-peak anomalies .

Advanced Tip : Employ preparative HPLC to isolate byproducts for structural elucidation .

How can researchers optimize solvent systems for recrystallization?

Answer:

  • Solvent Screening : Test ethanol, methanol, and ethyl acetate for solubility gradients.
  • Purity Metrics : Compare melting points (DSC) and XRD patterns post-recrystallization. Ethanol typically yields >95% purity due to moderate polarity .
  • Green Chemistry : Explore cyclopentyl methyl ether (CPME) as a low-toxicity alternative .

What mechanistic studies are recommended to elucidate biological activity pathways?

Answer:

  • ROS Detection : Use DCFH-DA fluorescence assay to quantify reactive oxygen species (ROS) induction .
  • Western Blotting : Measure apoptosis markers (e.g., Bcl-2, Bax) and DNA damage response (γ-H2AX) .
  • Enzyme Inhibition Assays : Test acetylcholinesterase or kinase inhibition via Ellman’s or ADP-Glo™ assays .

How should stability studies under varying pH and temperature conditions be conducted?

Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 30 days. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., ~250°C for acetamide cleavage) .

Key Finding : The compound is stable in neutral pH but degrades rapidly under alkaline conditions (>pH 10) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.